4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
Overview
Description
4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group attached to a triazole ring
Mechanism of Action
Target of Action
Similar compounds with a 1h-1,2,4-triazol-1-yl group have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple pathways, leading to downstream effects on cellular function and behavior.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile typically involves a multi-step reaction process. One common method includes the reaction of 3-amino-1H-1,2,4-triazole with a suitable benzyl halide under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzonitrile group can be oxidized to form benzoic acid derivatives.
Reduction: The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Aminotriazole derivatives.
Substitution: Various functionalized benzonitrile derivatives.
Scientific Research Applications
4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is unique due to its specific structural features. Similar compounds include:
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile: This compound has a nitro group instead of an amino group, leading to different chemical and biological properties.
4-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile: The position of the amino group on the triazole ring varies, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
4-[(3-amino-1,2,4-triazol-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-5-8-1-3-9(4-2-8)6-15-7-13-10(12)14-15/h1-4,7H,6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAROXQKHLQKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183360-25-9 | |
Record name | 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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